1-(2-Azidoethyl)-2-methyl-5-nitroimidazole
Overview
Description
1-(2-Azidoethyl)-2-methyl-5-nitroimidazole is a compound belonging to the class of azidoethyl-substituted imidazoles. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of both azido and nitro functional groups in the molecule makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole typically involves the alkylation of 2-methyl-5-nitroimidazole with 2-azidoethyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is typically achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry for the cycloaddition of azides and alkynes.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system for the nitro group.
Cycloaddition Reactions: Copper(I) bromide (CuBr) and sodium ascorbate are often used in aqueous media for the cycloaddition reactions.
Major Products:
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Amino Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
1-(2-Azidoethyl)-2-methyl-5-nitroimidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole is primarily based on its ability to undergo cycloaddition and reduction reactions. The azido group can form stable triazole rings through click chemistry, which is useful in bioconjugation and drug development. The nitro group, upon reduction, can form amino derivatives that are biologically active and can interact with various molecular targets .
Comparison with Similar Compounds
2-(2-Azidoethyl)-5-nitraminotetrazoles: These compounds also contain azido and nitro groups but differ in their ring structure.
1-Azidoethyl-5H-tetrazole: Similar in having an azidoethyl group but with a tetrazole ring instead of an imidazole ring.
Uniqueness: 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole is unique due to its imidazole ring, which imparts different chemical properties and reactivity compared to tetrazoles and other azoles. The presence of both azido and nitro groups in the same molecule allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-(2-azidoethyl)-2-methyl-5-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O2/c1-5-8-4-6(12(13)14)11(5)3-2-9-10-7/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHNJAQYCPKISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCN=[N+]=[N-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390579 | |
Record name | NSC265263 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60666-28-6 | |
Record name | NSC265263 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC265263 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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